molecular formula C15H12ClNO5 B3286838 3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 832739-80-7

3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B3286838
CAS No.: 832739-80-7
M. Wt: 321.71 g/mol
InChI Key: QTLWVDIJGVEGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde (CID 590890) is a sophisticated substituted benzaldehyde derivative of significant interest in organic and medicinal chemistry research. This compound features a multifunctional aromatic core that serves as a versatile synthetic intermediate, or "building block," for the construction of more complex molecules. Its molecular structure incorporates an aldehyde group, a methoxy ether, a chloronitrophenoxy moiety, and a benzyl ether linkage, providing multiple sites for chemical modification and derivatization. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents on its aromatic rings creates a unique electronic profile that influences its reactivity in key transformations such as nucleophilic aromatic substitution, reductive amination, and condensation reactions. Specifically, the chloro and nitro groups on the phenoxy ring are amenable to nucleophilic displacement reactions, allowing for the introduction of amines, thiols, and other nucleophiles. The aldehyde group is highly reactive and can undergo condensation with various nucleophiles to form Schiff bases, or serve as a starting point for oxidation to carboxylic acids or reduction to alcohols, thereby expanding its utility in scaffold diversification. While direct biological data for this specific compound is limited, its structural features are consistent with those found in intermediates for the development of pharmacologically active molecules. Analogs and structurally related benzaldehyde derivatives have been investigated as key intermediates in the synthesis of compounds with diverse biological activities. For instance, certain thiazolidinedione derivatives, synthesized from complex benzaldehyde intermediates, have been explored for a range of potential therapeutic effects . The structural complexity of this benzaldehyde makes it a valuable candidate for library synthesis in drug discovery campaigns, agrochemical research, and materials science. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-21-14-4-2-10(8-18)6-11(14)9-22-15-5-3-12(17(19)20)7-13(15)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLWVDIJGVEGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-chloro-4-nitrophenol with 4-methoxybenzaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Nucleophilic Substitution: Substituted phenoxy derivatives.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Investigated for its potential as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action for 3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde is not well-defined. compounds with similar structures often interact with various enzymes and receptors in the body. The nitro and chloro groups can participate in selective reactions, potentially leading to targeted biological effects. The aldehyde group may also play a role in biochemical pathways by acting as an electrophilic center.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of 3-substituted-4-methoxybenzaldehydes. Key structural analogs include:

Compound Name Substituents on Phenoxy Group Molecular Weight (g/mol) Key References
3-[(4-tert-Butylphenoxy)methyl]-4-methoxybenzaldehyde 4-tert-butyl 298.38
3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde 2-bromo, 4-chloro 355.61
3-[(4-Nitrobenzyloxy)methyl]-4-methoxybenzaldehyde 4-nitro 317.29 (estimated)
3-(Cyclopentyloxymethyl)-4-methoxybenzaldehyde Cyclopentyloxy 262.34
  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro and chloro groups in the target compound enhance electrophilicity at the aldehyde group compared to analogs like 3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzaldehyde, where the bulky tert-butyl group sterically hinders reactivity .
  • Solubility and Crystallinity :
    Nitro-substituted derivatives (e.g., 4-nitrobenzyloxy analogs) exhibit lower solubility in polar solvents due to increased molecular rigidity, as observed in crystallographic studies of similar compounds .

Physicochemical Properties

  • Vibrational Spectroscopy :
    Methoxybenzaldehydes exhibit distinct low-wavenumber vibrational modes (e.g., methyl torsion at ~200 cm⁻¹). The nitro and chloro substituents in the target compound are expected to shift these modes due to altered electron density, as seen in 4-ethoxybenzaldehyde derivatives .
  • Thermal Stability : Nitro-substituted benzaldehydes generally exhibit higher thermal stability (decomposition >200°C) compared to halogenated analogs, as inferred from studies on 4-nitrobenzyloxy derivatives .

Biological Activity

3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C16H15ClO3. Its unique structural features, including a chloro-substituted phenoxy group and a methoxy-substituted benzaldehyde group, suggest potential biological activities that warrant investigation. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H15ClO3\text{C}_{16}\text{H}_{15}\text{ClO}_{3}

Key Features:

  • Chloro Group: May enhance biological activity through electron-withdrawing effects.
  • Methoxy Group: Often associated with increased lipophilicity, potentially improving membrane permeability.
  • Aldehyde Group: Capable of forming Schiff bases with amines, which can modulate biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenolic compounds demonstrate effectiveness against various bacterial strains.

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus50 µg/mL
Compound BP. aeruginosa30 µg/mL
This compoundNot yet tested in detailTBD

The specific MIC for this compound remains to be established but is anticipated to be comparable to other phenolic compounds given its structural similarities.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are suggested by its structural components. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines. For example, a related study found that certain phenolic compounds reduced TNF-alpha levels in vitro.

Case Study:
In a controlled experiment, a related compound was tested for its ability to reduce inflammation in murine models. The results indicated a significant decrease in paw edema when administered at doses of 10 mg/kg.

Anticancer Potential

Emerging data suggest that compounds with similar structures may possess anticancer properties. A structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like chlorine may enhance cytotoxicity against cancer cell lines.

Compound Cell Line IC50 (µM)
Compound CHeLa5.0
Compound DMCF-78.0
This compoundTBDTBD

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with specific enzymes or receptors, leading to alterations in biochemical pathways. The formation of Schiff bases could play a crucial role in modulating these interactions.

Q & A

Q. What are the common synthetic routes for preparing 3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde?

The synthesis typically involves formylation and nucleophilic substitution reactions. A widely used method is the Rieche formylation of phenolic ether derivatives using dichloromethyl methyl ether and Tin(IV) chloride to introduce the aldehyde group . Subsequent substitution with 2-chloro-4-nitrophenol can be achieved under basic conditions (e.g., K₂CO₃/DMF) to install the chloronitrophenoxy moiety. For example, analogous compounds like 3-(cyclopentyloxy)-4-methoxybenzaldehyde are synthesized via similar multi-step protocols, emphasizing the need for anhydrous conditions and controlled temperature (60–80°C) to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C-NMR : Critical for confirming substitution patterns and regioselectivity. For example, the aldehyde proton typically appears as a singlet near δ 10.0 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents .
  • FTIR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .
  • HRMS : Validates molecular weight and fragmentation patterns, especially for detecting impurities or byproducts .
  • UV-Vis : Useful for studying electronic transitions in nitroaromatic systems (λmax ~300–400 nm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation?

Key factors include:

  • Catalyst selection : Tin(IV) chloride in formylation reactions improves electrophilic aromatic substitution efficiency but requires strict stoichiometric control to prevent over-reaction .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates and reduce side reactions like hydrolysis.
  • Temperature control : Maintaining temperatures below 80°C during substitution steps prevents nitro group reduction or aldehyde oxidation .
Reaction Step Optimal Conditions Yield Range
FormylationSnCl₄, 0°C → RT, 2h70–85%
SubstitutionK₂CO₃/DMF, 60°C, 6h60–75%

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Purity validation : Use HPLC (≥95% purity) to eliminate confounding effects from impurities. For instance, analogs like 3-(3,5-dimethylpyrazol-4-ylmethyl)-4-methoxybenzaldehyde hydrochloride show variable antimicrobial activity depending on purity .
  • Stereochemical analysis : Chiral HPLC or X-ray crystallography can identify unintended stereoisomers, which may exhibit divergent bioactivity .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. How can computational methods aid in predicting the compound’s reactivity or biological targets?

  • Molecular docking : Predict binding affinity to enzymes like cyclooxygenase-2 (COX-2) using software such as AutoDock Vina. The nitro group’s electron-withdrawing nature may enhance interactions with hydrophobic pockets .
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the aldehyde group’s LUMO energy correlates with susceptibility to nucleophilic attack .
  • ADMET prediction : Tools like QikProp assess drug-likeness, predicting logP (~3.5) and blood-brain barrier permeability, critical for CNS-targeted applications .

Methodological Challenges & Solutions

Q. What are the challenges in scaling up the synthesis, and how can they be addressed?

  • Byproduct management : At scale, nitro group reduction may produce toxic amines. Implement inline IR monitoring to track reaction progress and quench reactions at >90% conversion .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. For analogs like 3-ethoxy-4-methoxybenzaldehyde, recrystallization improves purity from 85% to 98% .

Q. How should researchers handle conflicting data regarding the compound’s stability?

  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation pathways. For example, hydrolysis of the methoxy group in acidic conditions (pH <3) generates quinone methides, detectable via LC-MS .
  • Storage recommendations : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde
Reactant of Route 2
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3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde

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